Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate

Description

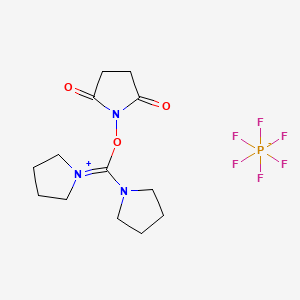

Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate (HSPyU; CAS 207683-26-9) is a carbodiimide-derived coupling reagent widely used in organic synthesis and bioconjugation. Its molecular formula is C₁₃H₂₀F₆N₃O₃P, with a molecular weight of 411.28 g/mol . Structurally, HSPyU features two pyrrolidino groups and an N-hydroxysuccinimide (NHS) ester-activated carbenium center, enabling efficient activation of carboxylic acids to form reactive NHS esters. These intermediates readily react with amines, facilitating peptide bond formation or labeling of biomolecules (e.g., proteins, peptides, polymers) .

HSPyU is particularly valued for its utility in synthesizing near-infrared (NIR) fluorophore conjugates , polymeric nanoparticles , and drug-delivery systems . Its applications span molecular imaging, nanomedicine, and tissue engineering due to its compatibility with aqueous and organic solvents (e.g., DMSO, DMF) .

Properties

IUPAC Name |

1-[pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyrrolidine-2,5-dione;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N3O3.F6P/c17-11-5-6-12(18)16(11)19-13(14-7-1-2-8-14)15-9-3-4-10-15;1-7(2,3,4,5)6/h1-10H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWKVGNCIJUXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=[N+]2CCCC2)ON3C(=O)CCC3=O.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F6N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584986 | |

| Record name | 1-{[(2,5-Dioxopyrrolidin-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207683-26-9 | |

| Record name | 1-{[(2,5-Dioxopyrrolidin-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Bis(tetramethylene)-O-(N-succinimidyl)uronium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate involves the reaction of N,N,N′,N′-tetramethyluronium hexafluorophosphate with N-hydroxysuccinimide in the presence of a base such as N,N-diisopropylethylamine . The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Core Reaction Mechanism

HSPyU operates via a two-step mechanism:

-

Activation of carboxylic acids : The carbenium ion reacts with carboxylate anions to form an active succinimidyl ester intermediate .

-

Nucleophilic attack : Amines or alcohols react with the activated intermediate, displacing the succinimide group to form amides or esters .

The hexafluorophosphate counterion enhances electrophilicity by stabilizing the cationic center, while the dipyrrolidino structure minimizes side reactions .

Amide Bond Formation

HSPyU facilitates amide synthesis between carboxylic acids and amines. For example:

-

Conjugation of pamidronate derivatives with NIR fluorophores (ZW800-1, CW800) in DMSO achieved >90% yield .

-

Peptide coupling for RGD-pyrene conjugates in DMF with DIEA reached 85–92% efficiency .

Reaction Conditions :

| Substrate Pair | Solvent | Catalyst | Yield |

|---|---|---|---|

| Carboxylic Acid + Amine | DMSO/DMF | DIEA | 85–95% |

| Peptide + Biomolecule | DMF | None | 78–88% |

Esterification

HSPyU activates carboxylic acids for esterification with alcohols:

Bioconjugation

The reagent’s succinimidyloxy group enables stable linkages with biomolecules:

-

Conjugation of integrin-binding RGD peptides to pyrene derivatives for cancer cell targeting .

-

Labeling amino acids in peptide synthesis without cytotoxic byproducts .

Comparative Reactivity

HSPyU outperforms traditional coupling reagents in selectivity and stability:

Advantages of HSPyU :

-

Compatibility with moisture-sensitive reactions due to low hygroscopicity.

Reaction Optimization Insights

-

Solvent Effects : Reactions in DMSO proceed faster than in DMF due to enhanced solubility of hydrophilic substrates .

-

Catalyst Requirements : DIEA (2–5% v/v) is critical for neutralizing acidic byproducts and accelerating amide formation .

-

Temperature : Optimal performance at 0–25°C; higher temperatures promote hydrolysis of the active intermediate .

Stability and Handling

Scientific Research Applications

Key Applications

-

Organic Synthesis :

- HSPyU is employed as a coupling reagent in peptide synthesis, enabling the formation of peptide bonds between amino acids.

- It can facilitate the synthesis of various complex organic molecules by promoting nucleophilic attacks on electrophilic centers.

- Bioconjugation :

-

Drug Development :

- It plays a role in the development of targeted therapies by facilitating the conjugation of drugs to targeting moieties.

- Research indicates that HSPyU can enhance the delivery of therapeutic agents by improving their solubility and bioavailability.

-

Material Science :

- HSPyU is used in creating functionalized materials that can be applied in sensors and drug delivery systems.

- Its unique properties allow for modifications that enhance material performance in various applications.

Case Studies

-

Peptide Synthesis :

A study demonstrated the effectiveness of HSPyU as a coupling agent in synthesizing cyclic peptides. The compound facilitated high yields and purity levels, showcasing its potential for developing peptide-based therapeutics. -

Protein Labeling :

Research involving HSPyU highlighted its utility in labeling monoclonal antibodies with fluorescent dyes. This application is crucial for imaging techniques used in diagnostics and research. -

Targeted Drug Delivery :

Investigations into drug conjugates revealed that HSPyU-modified drugs exhibited enhanced cellular uptake and therapeutic efficacy compared to unconjugated drugs, indicating its significant role in improving drug delivery systems.

Mechanism of Action

The mechanism of action of Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate involves the activation of carboxyl groups in amino acids, facilitating their coupling with amino groups to form peptide bonds . The compound acts as a coupling reagent, forming an active ester intermediate that reacts with the amino group of another amino acid, leading to peptide bond formation .

Comparison with Similar Compounds

Comparison with Similar Coupling Reagents

Structural and Functional Comparisons

Key Compounds for Comparison :

PyBOP [(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate]

HSTU [O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium hexafluorophosphate]

BOP [Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate]

Table 1: Structural and Functional Properties

Reaction Efficiency and Selectivity

HSPyU :

PyBOP :

HSTU :

BOP :

Table 2: Application-Specific Performance

Stability and Handling

- HSPyU : Moisture-sensitive; requires storage under inert conditions .

- PyBOP/HSTU : Similar sensitivity but with shorter shelf life due to phosphonium/uronium degradation .

- Commercial Availability : HSPyU is widely available from suppliers (e.g., Sigma-Aldrich, J&K Scientific) , whereas HSTU and BOP are niche reagents.

Biological Activity

Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate (HSPyU) is a synthetic compound that has garnered attention due to its unique chemical properties and potential biological applications. This article delves into the biological activity of HSPyU, focusing on its synthesis, mechanisms of action, and applications in various fields, particularly in biomedical research and therapeutic interventions.

HSPyU is synthesized through a series of chemical reactions involving dipyrrolidine and succinimide derivatives. The synthesis typically involves the activation of the succinimide moiety to facilitate nucleophilic attack by dipyrrolidine, resulting in the formation of the dipyrrolidino derivative. The final product is characterized by its hexafluorophosphate counterion, which enhances its solubility and stability in biological systems .

Mechanisms of Biological Activity

The biological activity of HSPyU can be attributed to several mechanisms:

- Cellular Uptake : HSPyU has been shown to facilitate cellular uptake of various biomolecules, enhancing their delivery and efficacy. Studies indicate that HSPyU-modified compounds exhibit improved penetration into cells due to favorable interactions with cellular membranes .

- Fluorescence Quenching : HSPyU acts as a quencher in fluorescence assays, reducing background signals and enhancing the detection sensitivity of fluorescent probes. This property is particularly useful in imaging applications where signal clarity is crucial .

- Antimicrobial Activity : Recent research highlights the antimicrobial properties of HSPyU against Gram-negative bacteria. The compound demonstrates significant bactericidal activity, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of HSPyU:

- Biodistribution Studies : A study assessed the biodistribution of nanocarriers modified with HSPyU in vivo. Results showed that these carriers exhibited rapid renal clearance, with minimal accumulation in non-target organs, indicating their potential for targeted drug delivery .

- Fluorescence Imaging : In a preclinical model, HSPyU was utilized to enhance fluorescence imaging techniques. The compound's ability to quench background fluorescence significantly improved the signal-to-noise ratio, facilitating better visualization of target tissues .

- Antimicrobial Efficacy : Research demonstrated that HSPyU exhibited potent antimicrobial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .

Data Summary

Q & A

What is the role of HSPyU in activating N-hydroxysuccinimide (NHS) esters for bioconjugation?

Basic Research Question

HSPyU is a carbodiimide-derived coupling agent that activates carboxyl groups into reactive NHS esters, enabling efficient conjugation with amine-containing molecules (e.g., peptides, proteins, or polymers). This activation occurs via the formation of an intermediate succinimidyl ester, which reacts with nucleophilic amines under mild conditions.

Methodological Answer :

- Dissolve the carboxyl-containing molecule (e.g., ZW800-1C) in anhydrous DMSO.

- Add HSPyU (1.5–2 equivalents) and N,N-diisopropylethylamine (DIEA, 3–5 equivalents) to maintain a pH of 8–10.

- Stir at room temperature for 2–3 hours in the dark.

- Precipitate the activated ester using acetone/ethanol (1:1 v/v), followed by filtration and washing to remove excess reagents .

What are the standard protocols for HSPyU-mediated peptide conjugation?

Basic Research Question

HSPyU is widely used in solid-phase peptide synthesis and polymer-peptide conjugation. Key steps include solvent selection, stoichiometric optimization, and purification.

Methodological Answer :

- Solvent : Use anhydrous DMSO or DMF to ensure reagent stability.

- Stoichiometry : Employ a 1:1.5–1:2 molar ratio of carboxyl group to HSPyU, with DIEA as a base (3–5 equivalents).

- Reaction Time : 2–4 hours at room temperature.

- Purification : Use desalting columns (e.g., Bio-Gel P-6) or reverse-phase HPLC to isolate the conjugate .

How should researchers purify products after HSPyU-mediated reactions?

Basic Research Question

Post-reaction purification is critical to remove unreacted reagents and byproducts.

Methodological Answer :

- Precipitation : Add ice-cold acetone/ethanol (1:1 v/v) to the reaction mixture, followed by centrifugation.

- Filtration : Use a 0.22 µm filter to collect the precipitate.

- Chromatography : For sensitive applications (e.g., fluorophore conjugation), employ size-exclusion chromatography or dialysis .

How do reaction parameters influence HSPyU-mediated coupling efficiency?

Advanced Research Question

Efficiency depends on molar ratios, solvent polarity, and pH. Contradictions in reported protocols require systematic optimization.

Methodological Answer :

- Molar Ratios : Excess HSPyU (≥2 equivalents) improves activation but may increase side reactions (e.g., hydrolysis).

- Solvent : DMSO enhances solubility of hydrophobic molecules, while DMF is preferred for polar substrates.

- pH : Maintain pH 8–10 using DIEA; lower pH reduces NHS ester stability.

- Troubleshooting : If yields are low, test incremental increases in HSPyU (up to 3 equivalents) or reaction time (up to 6 hours) .

What are the stability considerations for HSPyU under varying conditions?

Advanced Research Question

HSPyU is moisture-sensitive due to the hexafluorophosphate counterion’s susceptibility to hydrolysis.

Methodological Answer :

- Storage : Store at –20°C in anhydrous DMSO or DMF under nitrogen.

- In Situ Stability : Avoid aqueous buffers unless reactions are buffered at pH >8.

- Decomposition Signs : Cloudiness or precipitate formation indicates hydrolysis; discard compromised batches .

How can conjugation efficiency be quantified post-HSPyU reaction?

Advanced Research Question

Quantification ensures reproducibility and validates reaction success.

Methodological Answer :

- Spectrophotometry : Measure absorbance at 280 nm (protein) and 774 nm (ZW800-1C fluorophore) to calculate labeling ratios using extinction coefficients .

- Fluorimetry : Use excitation/emission wavelengths specific to the fluorophore (e.g., 770/790 nm for ZW800-1C) .

- HPLC : Monitor peak retention times to distinguish conjugated vs. free components .

How can contradictions in reported HSPyU reaction conditions be resolved?

Advanced Research Question

Discrepancies in molar ratios, solvents, and reaction times require empirical validation.

Methodological Answer :

- Parameter Screening : Perform a factorial design experiment varying HSPyU equivalents (1–3), solvents (DMSO vs. DMF), and times (2–6 hours).

- Analytical Validation : Use MALDI-TOF or LC-MS to compare product purity and yield across conditions.

- Case Study : (2-hour reaction) vs. (3-hour reaction) suggests extending time for sterically hindered substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.